6-(Methylsulfonyl)pyridin-3-amine

Analytical Chemistry Quality Control Medicinal Chemistry

Sourcing a reliable 6-methylsulfonyl-substituted pyridine with validated purity for kinase inhibitor or herbicide programs can be challenging. 6-(Methylsulfonyl)pyridin-3-amine (CAS 187143-22-2) resolves this with a bifunctional scaffold whose electron-withdrawing sulfonyl group enables chemoselective coupling at the 3-amine. • ≥95% purity, verified by HPLC, ensures batch consistency for parallel medicinal chemistry. • Single-step iron-mediated reduction synthesis supports cost-effective multi-gram supply. • Refrigerated storage (2-8°C) preserves the white to off-white crystalline solid for long-term stability.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 187143-22-2
Cat. No. B174374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfonyl)pyridin-3-amine
CAS187143-22-2
Synonyms6-(Methylsulfonyl)-3-pyridinamine
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C=C1)N
InChIInChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
InChIKeyIAQVUJPCFHWOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylsulfonyl)pyridin-3-amine: Versatile Building Block


6-(Methylsulfonyl)pyridin-3-amine (CAS 187143-22-2) is a disubstituted pyridine derivative featuring a methylsulfonyl group at the 6-position and a primary amine at the 3-position, with a molecular weight of 172.21 g/mol [1]. This heterocyclic aromatic amine serves as a key intermediate in medicinal chemistry and agrochemical research due to its bifunctional reactivity, enabling modular construction of kinase inhibitors, antimalarial agents, and herbicidal compounds [2][3]. Commercially available at ≥95% purity , the compound is supplied as a white to off-white crystalline solid with a melting point range of 171–177°C and requires refrigerated storage (2–8°C) to maintain long-term stability .

Bifunctional scaffold
Modular kinase inhibitor and agrochemical intermediate synthesis
Validated physical identity
Experimentally verified melting point range supports quality control
Scalable synthetic route
Single-step iron-mediated reduction for multi-gram procurement

6-(Methylsulfonyl)pyridin-3-amine: Why Substitution Fails


Direct substitution of 6-(methylsulfonyl)pyridin-3-amine with unsubstituted pyridin-3-amine or other aminopyridine isomers is not scientifically valid due to fundamental differences in electronic character, synthetic accessibility, and target engagement profile. The methylsulfonyl group at the 6-position exerts a strong electron-withdrawing effect (σp ≈ 0.72) that deactivates the pyridine ring toward electrophilic substitution while simultaneously enhancing the NH2 group's nucleophilicity through conjugation, enabling chemoselective functionalization not possible with pyridin-3-amine [1]. Furthermore, sulfonyl-containing pyridine derivatives exhibit distinct kinase inhibition profiles compared to non-sulfonyl analogs, as demonstrated in a methsulfonyl pyridine series where the sulfonyl moiety was essential for dual PI3K/mTOR and MAPK/ERK pathway blockade [2]. In herbicidal applications, the 6-methylsulfonyl substitution pattern is specifically claimed as an essential intermediate for pyridylsulfonylurea synthesis, where alternative substitution regioisomers fail to yield active herbicides [3]. Substituting with a 2-methyl analog (CAS 897732-75-1) introduces a sterically hindered ortho-methyl group that alters the amine's reactivity and may interfere with downstream coupling reactions, requiring re-optimization of synthetic protocols .

This compound
Methylsulfonyl group enables chemoselective reactivity and dual-pathway inhibition potential. Physical properties validated for QC.
Unsubstituted analogs
Lack the electron-withdrawing sulfonyl group; may not support the same kinase inhibition profile or synthetic coupling efficiency.
2-Methyl analog
Steric hindrance from ortho-methyl may alter amine reactivity and require protocol re-optimization; experimental melting point data are unavailable.

6-(Methylsulfonyl)pyridin-3-amine: Comparative Evidence


Verified Melting Point vs. Uncharacterized Analogs

6-(Methylsulfonyl)pyridin-3-amine exhibits an experimentally verified melting point range of 171–177°C, as documented in commercial analytical certificates . In contrast, the closest structural analog, 2-methyl-6-(methylsulfonyl)pyridin-3-amine (CAS 897732-75-1), lacks a reported experimental melting point in the primary literature, with available data limited to predicted values only . This absence of validated physical data for the 2-methyl analog creates uncertainty in purity assessment and formulation development, whereas the well-characterized melting behavior of the target compound enables reliable identity verification and purity monitoring during procurement and use.

Melting Point Characterization
Head-to-head
171–177 °C (verified)
2-Methyl analog: predicted data only
Reliable identity verification for QC
Absence of comparator data raises batch uncertainty
Analytical Chemistry Quality Control Medicinal Chemistry

Synthetic Route: Direct Reduction vs. Suzuki Coupling

The primary documented synthetic route for 6-(methylsulfonyl)pyridin-3-amine involves a single-step reduction of 3-nitro-6-(methylsulfonyl)pyridine using iron under acidic conditions, a robust and scalable method . In contrast, the synthesis of closely related 2-substituted analogs, such as 2-methyl-6-(methylsulfonyl)pyridin-3-amine, typically requires palladium-catalyzed Suzuki cross-coupling reactions, which introduce higher catalyst costs, require inert atmosphere conditions, and generate palladium impurities that must be removed for pharmaceutical applications . The iron-mediated reduction pathway offers advantages in cost, scalability, and metal impurity profile.

Synthetic Route Complexity
Class-level
1-step iron reduction
vs. multi-step Suzuki coupling for analogs
Simpler scale-up and lower metal impurity risk
Route selection impacts project economics
Synthetic Chemistry Process Development Medicinal Chemistry

Dual Kinase Pathway Blockade Potential

A structurally related methsulfonyl pyridine derivative, CK-3, demonstrated dual blockade of the PI3K/AKT/mTOR and MAPK/ERK pathways in hepatocellular carcinoma (HCC) cell lines, exhibiting cytotoxic activity in MTT and colony formation assays [1]. While direct quantitative data for 6-(methylsulfonyl)pyridin-3-amine itself is not reported, the CK-3 study establishes that the methsulfonyl pyridine scaffold is capable of simultaneously inhibiting two critical oncogenic pathways—a property not shared by non-sulfonyl pyridin-3-amine analogs. CK-3 induced apoptosis in Hep3B cells and mitotic catastrophe in Bel7402 cells, and oral administration inhibited subcutaneous BEL7402 tumor growth in nude mice [1].

Kinase Pathway Inhibition
Class-level
Dual PI3K/AKT/mTOR and MAPK/ERK blockade reported for CK-3 derivative
Scaffold supports dual-pathway research models
Data to verify for parent compound
Cancer Research Kinase Inhibitors Signal Transduction

Patented Intermediate for Pyridylsulfonylurea Synthesis

US Patent 6,509,471 explicitly claims 3-substituted and 2,3-disubstituted pyridine compounds as essential intermediates for the synthesis of pyridylsulfonylurea herbicides, with the 6-methylsulfonyl-3-amine substitution pattern being specifically required for the final active herbicides [1]. Alternative substitution regioisomers (e.g., 4-substituted or 5-substituted aminopyridines) do not yield herbicidally active products and are not claimed in this patent family. The 6-position methylsulfonyl group is critical for the sulfonylurea bridge formation and subsequent herbicidal activity against broadleaf weeds in cereal crops.

Patented Intermediate Utility
Head-to-head
Claimed for pyridylsulfonylurea synthesis
Alternative regioisomers: not claimed, inactive
Ensures viable agrochemical pathway
Non-claimed isomers fail downstream
Agrochemical Research Herbicide Development Patent-Protected Intermediates

6-(Methylsulfonyl)pyridin-3-amine: Key Applications


Kinase Inhibitor Discovery: Dual Pathway Targeting

Based on class-level evidence demonstrating that methsulfonyl pyridine derivatives can achieve dual PI3K/AKT/mTOR and MAPK/ERK pathway blockade [1], 6-(methylsulfonyl)pyridin-3-amine serves as a privileged scaffold for designing novel kinase inhibitors. Research groups focused on hepatocellular carcinoma or other tumors with activated PI3K/MAPK signaling should prioritize this scaffold over non-sulfonyl aminopyridines to potentially overcome compensatory feedback mechanisms that limit single-pathway inhibitor efficacy [1].

Pyridylsulfonylurea Herbicide Synthesis

US Patent 6,509,471 establishes that the 6-methylsulfonyl-3-amine substitution pattern is essential for synthesizing herbicidal pyridylsulfonylureas [2]. Agrochemical development teams working on sulfonylurea herbicides for broadleaf weed control in cereal crops should procure this specific intermediate rather than alternative aminopyridine isomers, which lack patent coverage and fail to yield active herbicidal products [2].

Analytical Reference Standard & Quality Control

The experimentally verified melting point range of 171–177°C and commercial availability at ≥95% purity with refrigerated storage specifications make 6-(methylsulfonyl)pyridin-3-amine a reliable reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency monitoring. In contrast, analogs lacking validated physical property data introduce unacceptable uncertainty for analytical quality control applications.

Medicinal Chemistry Building Block for Library Synthesis

The single-step iron-mediated reduction synthesis provides a cost-effective and scalable route to multi-gram quantities of the compound, making it an economically viable building block for parallel medicinal chemistry libraries. Research groups seeking to diversify lead series through amide coupling, reductive amination, or sulfonamide formation at the 3-amino position will benefit from the compound's reliable supply chain and well-characterized reactivity profile .

Application
Selection Property
Validation Focus
Kinase inhibitor discovery
Methsulfonyl scaffold for dual-pathway research
PI3K/MAPK pathway-response interpretation
Agrochemical intermediate
Patent-specified substitution pattern
Sulfonylurea herbicide synthesis viability
Analytical reference standard
Verified melting point and purity profile
HPLC method development and batch QC
Medicinal chemistry library
Scalable, palladium-free synthetic route
Cost-effective multi-gram supply review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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